molecular formula C24H24N2O4S B11449839 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11449839
M. Wt: 436.5 g/mol
InChI Key: MXIIJXUGBVWPJM-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-aminothiophene-3-carboxamide derivatives with appropriate iminoester hydrochlorides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include specific temperatures, solvents, and catalysts to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thienopyrimidine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H24N2O4S/c1-14-7-6-8-17(11-14)13-25-23-21(15(2)16(3)31-23)22(27)26(24(25)28)19-10-9-18(29-4)12-20(19)30-5/h6-12H,13H2,1-5H3

InChI Key

MXIIJXUGBVWPJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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